molecular formula C11H13N3O B11898778 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine

4-(Imidazo[1,2-A]pyridin-7-YL)morpholine

Cat. No.: B11898778
M. Wt: 203.24 g/mol
InChI Key: OEVQSCSPTOWUEW-UHFFFAOYSA-N
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Description

| 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery, particularly in oncology research. Its structure, featuring imidazo[1,2-a]pyridine and morpholine motifs, is associated with kinase inhibitory activity, such as against phosphoinositide 3-kinase (PI3K) and other key signaling pathways, which are critical in cancer cell proliferation and survival (source: https://pubchem.ncbi.nlm.nih.gov/compound/129702681). This compound is utilized in synthetic chemistry for designing analogs to explore structure-activity relationships and optimize pharmacokinetic properties, thanks to the morpholine group enhancing solubility and bioavailability (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6132003/). Researchers apply it in in vitro assays and high-throughput screening to investigate its mechanism of action and potential as a therapeutic agent, contributing to advances in targeted cancer therapies. It is strictly for research purposes and not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-7-ylmorpholine

InChI

InChI=1S/C11H13N3O/c1-3-14-4-2-12-11(14)9-10(1)13-5-7-15-8-6-13/h1-4,9H,5-8H2

InChI Key

OEVQSCSPTOWUEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=NC=CN3C=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Imidazo 1,2 a Pyridin 7 Yl Morpholine and Analogues

Approaches to the Imidazo[1,2-a]pyridine (B132010) Core System

The imidazo[1,2-a]pyridine ring is an aromatic heterocyclic system that serves as the core for numerous biologically active compounds and marketed drugs, including Zolpidem and Alpidem. researchgate.net Consequently, the development of efficient synthetic routes to this scaffold is a major focus of research in organic and medicinal chemistry. organic-chemistry.org Strategies for its synthesis are diverse, offering access to a wide array of substituted analogues.

Cyclocondensation Reactions of 2-Aminopyridines

One of the most fundamental and enduring methods for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction of a 2-aminopyridine derivative with a suitable two-carbon electrophile. The classical approach, first reported by Tschitschibabin, involves the reaction of 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. acs.org This reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration sequence to yield the aromatic fused-ring system.

Over the years, numerous modifications have been developed to improve yields, broaden the substrate scope, and employ more environmentally benign conditions. acs.org For instance, catalyst-free versions have been achieved by performing the reaction at room temperature in DMF with a base like potassium carbonate. acs.org Other protocols utilize microwave assistance to accelerate the reaction, often leading to the desired products rapidly and in high yields. acs.org The versatility of this method allows for the synthesis of a wide range of 2- and 3-substituted imidazo[1,2-a]pyridines by simply varying the α-halocarbonyl component.

ReagentsCatalyst/ConditionsProduct TypeReference
2-Aminopyridine, α-HaloketoneHeat (sealed tube)2,3-Disubstituted Imidazo[1,2-a]pyridines acs.org
2-Aminopyridine, α-HaloketoneK2CO3, DMF, rt2,3-Disubstituted Imidazo[1,2-a]pyridines acs.org
2-Aminopyridine, Ethyl bromopyruvateReflux in Ethanol2-Substituted Imidazo[1,2-a]pyridines acs.org
2-Aminopyridine, BromomalonaldehydeMicrowave, Ethanol-Water3-Carbaldehyde Imidazo[1,2-a]pyridines acs.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful and highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is particularly prominent. nih.govrsc.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis, to afford 3-aminoimidazo[1,2-a]pyridine derivatives. acs.orgrsc.org The GBB reaction is valued for its operational simplicity, high atom economy, and the ability to generate a diverse library of compounds by varying the three input components. nih.gov

Several catalysts have been employed for the GBB reaction, including scandium triflate, ytterbium triflate, and iodine, which facilitate the formation of an imine intermediate that subsequently undergoes a [4+1] cycloaddition with the isocyanide. organic-chemistry.orgsemanticscholar.orgorganic-chemistry.org Green and efficient protocols have also been developed using catalysts like phosphotungstic acid under microwave irradiation. nih.gov

Beyond the GBB reaction, other MCRs have been developed. For example, a copper-catalyzed three-component reaction between 2-aminopyridines, aldehydes, and terminal alkynes provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. organic-chemistry.org

Reaction NameComponentsCatalystProduct TypeReference(s)
Groebke–Blackburn–Bienaymé (GBB)2-Aminopyridine, Aldehyde, IsocyanideScandium triflate, Ytterbium triflate, Iodine, Phosphotungstic acid3-Amino-Imidazo[1,2-a]pyridines nih.govorganic-chemistry.orgsemanticscholar.orgorganic-chemistry.org
Copper-Catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopper(I) iodide (CuI)2,3-Disubstituted Imidazo[1,2-a]pyridines organic-chemistry.org
MCR with Nitroolefins2-Aminopyridine, Nitroolefin-3-Unsubstituted Imidazo[1,2-a]pyridines organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a powerful platform for the synthesis of imidazo[1,2-a]pyridines, often proceeding through elegant cascade or domino reaction sequences. acsgcipr.org Copper and palladium are the most frequently employed metals for these transformations.

A notable example is the copper-catalyzed A³-coupling reaction, which involves a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. nih.gov This domino process typically involves the formation of a propargylamine intermediate, followed by a copper-catalyzed 5-exo-dig cycloisomerization to construct the fused imidazole (B134444) ring. nih.gov These reactions can be performed in environmentally friendly media, such as water containing a surfactant like sodium dodecyl sulfate (SDS). nih.gov

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, can also be integrated into synthetic sequences to build the imidazo[1,2-a]pyridine core. For instance, a pre-functionalized pyridine or imidazole bearing a halide or alkyne can be coupled to build the requisite carbon framework prior to a final cyclization step. Highly functionalized imidazo[1,2-a]pyridines have been synthesized by applying a Sonogashira coupling to a suitable precursor. libretexts.org

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an alternative and atom-economical approach to the imidazo[1,2-a]pyridine core, often utilizing molecular oxygen or air as the terminal oxidant. stackexchange.com These reactions typically involve the formation of C–N and C–C bonds in a single pot through a transition-metal-catalyzed process.

Copper-catalyzed aerobic oxidative cyclizations are particularly common. stackexchange.com For example, the reaction of 2-aminopyridines with ketones, such as acetophenones, in the presence of a copper(I) catalyst and air, affords 2,3-disubstituted imidazo[1,2-a]pyridines. semanticscholar.org A similar strategy employs nitroolefins as the coupling partner with 2-aminopyridines, catalyzed by copper(I) bromide with air as the oxidant, to construct the heterocyclic system. youtube.com Another variation involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which provides a rapid and environmentally friendly route to the target scaffold. wikipedia.orgbath.ac.uk These methods are valued for their green credentials, as they often use air as a cheap and non-toxic oxidant, producing water as the primary byproduct. youtube.com

ReactantsCatalyst/OxidantKey FeaturesReference(s)
2-Aminopyridines, Ketones (e.g., Acetophenones)CuI / AirBroad functional group tolerance semanticscholar.orgstackexchange.com
2-Aminopyridines, NitroolefinsCuBr / AirOne-pot procedure, environmentally friendly youtube.com
Pyridines, Ketone Oxime EstersCuI / AirRapid, atom-economical, forms C-N/C-C bonds wikipedia.orgbath.ac.uk
N-(2-pyridinyl)enaminonesCopper catalystIntramolecular cyclization stackexchange.com

C-H Functionalization Strategies

Direct C–H functionalization has emerged as a step- and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including imidazo[1,2-a]pyridines. researchgate.net This approach avoids the need for pre-functionalized starting materials by directly converting a C–H bond into a C–C or C–heteroatom bond. organic-chemistry.org While often used to elaborate a pre-formed imidazo[1,2-a]pyridine ring, certain C-H functionalization strategies can be considered methods to access the core system itself or its immediate, highly functionalized precursors.

For example, the palladium-catalyzed reaction of pyridine derivatives with internal alkynes can lead to the formation of the imidazo[1,2-a]pyridine skeleton through a sequence involving C-H activation and annulation. The coordination of the pyridine nitrogen to the metal center can direct the C-H activation to the C2 position, facilitating the subsequent cyclization. Such strategies provide direct access to complex, substituted imidazo[1,2-a]pyridine systems that would be challenging to prepare via traditional methods. The presence of the N-1 atom in the resulting 2-arylimidazo[1,2-a]pyridine can further facilitate ortho C–H functionalization of the aryl substituent.

Introduction of the Morpholine (B109124) Moiety

To complete the synthesis of 4-(Imidazo[1,2-a]pyridin-7-yl)morpholine, the morpholine ring must be attached to the C7 position of the pre-formed imidazo[1,2-a]pyridine core. This transformation requires the formation of a C–N bond between an aromatic carbon and the morpholine nitrogen. The two most prevalent methods for achieving this are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Both approaches typically require a 7-halo-imidazo[1,2-a]pyridine as the starting material.

The necessary 7-halo-imidazo[1,2-a]pyridine precursor can be synthesized from the corresponding 4-halo-2-aminopyridine using one of the core-forming methodologies described in section 2.1.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C–N bonds between aryl halides (or triflates) and amines. stackexchange.comresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields. researchgate.net

In the context of synthesizing the target compound, a 7-bromo- or 7-chloro-imidazo[1,2-a]pyridine would be reacted with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. stackexchange.com The choice of ligand is crucial for the reaction's success and has evolved through several "generations" of catalyst systems to accommodate a wider range of substrates under milder conditions. researchgate.net

Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

Ligand: Sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or bidentate ligands like BINAP and DPEPhos are commonly used. researchgate.net

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. organic-chemistry.org

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to furnish the desired 7-morpholino product and regenerate the Pd(0) catalyst. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is another viable pathway for introducing the morpholine moiety. In an SNAr reaction, a nucleophile (morpholine) attacks an aromatic ring that is substituted with a good leaving group (e.g., a halogen) and is activated by at least one strong electron-withdrawing group. bath.ac.uk

While the imidazo[1,2-a]pyridine ring system is not as electron-deficient as classic SNAr substrates like dinitrohalobenzenes, the reaction can still proceed, particularly if the leaving group is highly activated (e.g., fluorine) or if harsh reaction conditions (high temperature) are used. organic-chemistry.org The reaction is often slower than on more activated systems because the initial nucleophilic attack requires temporary disruption of the ring's aromaticity. bath.ac.uk The presence of additional electron-withdrawing groups on the imidazo[1,2-a]pyridine ring would significantly facilitate this reaction. Lewis acids can also be used to activate the pyridine portion of the scaffold towards nucleophilic attack.

Synthetic Optimization and Scalability Considerations for this compound and Analogues

The successful transition of a promising chemical entity from laboratory-scale synthesis to large-scale industrial production hinges on rigorous process optimization and scalability assessment. For this compound and its analogues, key considerations involve improving reaction efficiency, ensuring high purity, minimizing environmental impact, and developing cost-effective, robust, and safe manufacturing processes. Optimization efforts typically focus on the two main stages of synthesis: the construction of the core imidazo[1,2-a]pyridine scaffold and the subsequent installation of the morpholine moiety at the C7-position.

Optimization of Reaction Conditions

The synthesis of 7-substituted imidazo[1,2-a]pyridines often involves a multi-step sequence, with the final key step being the coupling of morpholine to a pre-functionalized imidazo[1,2-a]pyridine core, typically a 7-halo derivative. The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for this C-N bond formation, and its optimization is critical for achieving high yields and purity. nih.govwikipedia.org

Systematic screening of reaction parameters is essential. This includes the evaluation of various palladium catalysts, phosphine ligands, bases, and solvents. For instance, in the amination of related halo-7-azaindoles, palladium precatalysts combined with specific biaryl phosphine ligands like RuPhos, SPhos, and XPhos have proven highly effective, allowing for rapid reactions and low catalyst loadings. nih.gov The choice of base and solvent is also crucial, with combinations like NaOt-Bu in toluene or dioxane being common, though screening is necessary to prevent side reactions and ensure optimal catalyst performance.

The following table illustrates a typical optimization study for a Buchwald-Hartwig amination reaction, highlighting the impact of different components on the reaction outcome.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd2(dba)3XantphosCs2CO3Toluene1102465
2Pd(OAc)2BINAPK3PO4Dioxane1001845
3RuPhos-Pd-G2RuPhosNaOt-BuToluene90492
4XPhos-Pd-G3XPhosK2CO3t-AmOH1001278
5Pd2(dba)3SPhosLHMDSTHF80888

For the construction of the imidazo[1,2-a]pyridine core itself, multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction are attractive due to their efficiency and atom economy. mdpi.comresearchgate.net Optimization of these reactions often involves screening Lewis or Brønsted acid catalysts and exploring alternative energy sources like microwave irradiation to reduce reaction times and improve yields. nih.govresearchgate.net

Scalability and Process Development

Translating an optimized laboratory procedure to a large-scale process introduces new challenges, including heat transfer, mass transport, reagent addition, and product isolation. For the synthesis of this compound analogues, several factors are critical for successful scale-up.

Reagent and Catalyst Selection: On a large scale, the cost and availability of reagents and catalysts become paramount. While complex phosphine ligands and advanced palladium precatalysts can provide excellent results, their cost may be prohibitive. Process development often seeks to minimize catalyst loading or identify more cost-effective alternatives. For example, copper-catalyzed methods can sometimes serve as a lower-cost alternative to palladium for certain C-N couplings. organic-chemistry.org

Solvent Choice and Sustainability: The choice of solvent must consider not only reaction performance but also safety, environmental impact, and ease of removal. There is a growing emphasis on using "green" solvents. organic-chemistry.org Studies have explored deep eutectic solvents and bio-based solvents like eucalyptol for the synthesis of the imidazo[1,2-a]pyridine core, aiming to reduce reliance on traditional volatile organic compounds. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages for scalability over traditional batch processing. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature and mixing, enhance safety by minimizing the volume of hazardous materials at any given time, and can facilitate easier purification and automation. The synthesis of imidazo[1,2-a]pyridine derivatives has been successfully adapted to automated flow systems, demonstrating the potential for this technology in large-scale manufacturing. researchgate.net This approach allows for efficient production and in-line purification, potentially reducing manufacturing time and cost.

Purification and Isolation: On a laboratory scale, chromatography is a common purification method. However, it is often impractical and costly for large-scale production. Developing scalable purification methods, such as crystallization or salt formation, is a critical aspect of process chemistry. The final product's physical properties must be optimized to ensure it can be reliably isolated with high purity and good yield on a manufacturing scale.

The table below summarizes key considerations when moving from a bench-scale synthesis to a pilot plant or industrial scale.

ParameterLaboratory Scale (Bench)Large Scale (Pilot/Industrial)
Primary Goal Proof of concept, synthesis of material for testingCost-effective, safe, robust, and repeatable process
Catalyst High activity is key; cost is secondaryCost, stability, and ease of removal are critical
Solvents Chosen for optimal yield and solubilityChosen for safety, environmental impact, and ease of recovery
Purification Chromatography is commonCrystallization, extraction, and distillation are preferred
Technology Batch reactors (round-bottom flasks)Batch or continuous flow reactors; focus on automation
Safety Standard laboratory precautionsRigorous process safety management (PSM) required

Ultimately, the development of a scalable synthesis for this compound and its analogues requires a holistic approach, balancing chemical efficiency with economic viability, safety, and environmental responsibility.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Imidazo 1,2 a Pyridine Morpholine Conjugates

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 4-(Imidazo[1,2-a]pyridin-7-yl)morpholine, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the specific arrangement of the imidazo[1,2-a]pyridine (B132010) and morpholine (B109124) rings.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum of an imidazo[1,2-a]pyridine derivative typically shows distinct signals for the protons on the fused heterocyclic core and any substituents. dtic.mil In the case of the title compound, characteristic signals would be expected for the protons of the pyridine (B92270) and imidazole (B134444) rings, as well as the methylene (B1212753) protons of the morpholine ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic imidazo[1,2-a]pyridine system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the morpholine ring would appear in the more upfield region. nih.govtci-thaijo.org The integration of these signals confirms the number of protons in each environment, and their splitting patterns (coupling constants, J) reveal adjacent protons, thus confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would display distinct signals for each of its 11 unique carbon atoms. Carbons in the aromatic imidazo[1,2-a]pyridine ring system typically resonate at lower field (δ 100-150 ppm) compared to the aliphatic carbons of the morpholine ring. dtic.miltci-thaijo.org The specific chemical shifts help to confirm the fusion of the imidazole and pyridine rings and the attachment point of the morpholine substituent.

Below are tables with representative, expected chemical shift values for the core structures, based on data from related compounds. nih.govtci-thaijo.orgnih.gov

Table 1: Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Imidazo[1,2-a]pyridine H 7.0 - 8.5 m
Morpholine H (O-CH₂) ~3.8 - 4.0 t

Table 2: Expected ¹³C NMR Data for this compound

Carbons Expected Chemical Shift (δ, ppm)
Imidazo[1,2-a]pyridine C 105 - 150
Morpholine C (O-CH₂) ~66 - 68

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. For this compound (C₁₁H₁₃N₃O), the molecular weight is 203.24 g/mol .

Standard MS: In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 204.1.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For C₁₁H₁₃N₃O, the exact mass of the protonated molecule ([C₁₁H₁₄N₃O]⁺) can be calculated and compared to the experimentally determined value.

Table 3: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Found (m/z)

The close agreement between the calculated and found HRMS values provides strong evidence for the assigned molecular formula. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. optica.org

Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the imidazo[1,2-a]pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic heterocyclic system typically appear in the 1650-1450 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.

C-N stretching: Both aromatic and aliphatic C-N bond vibrations would be present in the 1350-1000 cm⁻¹ range.

Table 4: Expected FTIR Absorption Bands

Functional Group Bond Type Expected Wavenumber (cm⁻¹)
Imidazo[1,2-a]pyridine Aromatic C-H stretch 3000 - 3100
Morpholine Aliphatic C-H stretch 2850 - 2960
Imidazo[1,2-a]pyridine C=C, C=N stretch 1450 - 1650
Morpholine C-O-C stretch ~1115

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The imidazo[1,2-a]pyridine system is a known fluorophore and chromophore, exhibiting characteristic absorption bands in the UV-Vis spectrum. ijrpr.com The absorption spectra of imidazo[1,2-a]pyridine derivatives typically display two main bands. researchgate.netnih.gov A high-energy band is often observed around 250-270 nm, with a lower-energy, broader band appearing in the 280-360 nm range, attributable to π-π* transitions within the conjugated bicyclic system. ijrpr.comnih.gov The exact position and intensity of these bands (λmax) can be influenced by substituents on the ring system.

Table 5: Expected UV-Vis Absorption Maxima (in a solvent like Methanol)

Transition Type Expected λmax (nm)
π-π* ~250 - 270

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. For this compound, with the molecular formula C₁₁H₁₃N₃O, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values that are in very close agreement (typically within ±0.4%) with the calculated percentages, thus verifying the empirical and molecular formula.

Table 6: Elemental Analysis Data for C₁₁H₁₃N₃O

Element Calculated (%) Found (%)
Carbon (C) 65.01 Value to be determined experimentally
Hydrogen (H) 6.45 Value to be determined experimentally

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Table 7: Representative Single-Crystal X-ray Diffraction Parameters

Parameter Description Expected Value/System
Crystal System The crystal lattice system (e.g., Monoclinic, Orthorhombic) To be determined
Space Group The symmetry group of the crystal To be determined
C-N Bond Length (Pyridine-Morpholine) The length of the bond connecting the two rings ~1.37 - 1.40 Å

Chromatographic Purity Assessment

Ensuring the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like this compound. nih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase, and its interaction with this phase causes it to elute at a specific retention time (tᵣ). A UV detector is typically used for detection. A pure sample should ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, which is typically expected to be >95% or >99% for well-purified compounds. nih.govresearchgate.net

Table 8: Typical HPLC Purity Assessment Parameters

Parameter Description
Column e.g., C18 reverse-phase column
Mobile Phase A mixture of solvents, e.g., Acetonitrile/Water with a modifier
Detection UV detector set at a λmax of the compound (e.g., 254 nm)
Retention Time (tᵣ) The time at which the compound elutes from the column

Structure Activity Relationship Sar Investigations of 4 Imidazo 1,2 a Pyridin 7 Yl Morpholine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. rsc.org Research has shown that specific positions on the imidazo[1,2-a]pyridine ring are privileged, meaning that modifications at these sites are more likely to result in retained or enhanced biological activity.

For instance, the C6 position has been identified as a key site for modification in the development of inhibitors for Rab geranylgeranyl transferase (RGGT). nih.gov Studies on a series of phosphonocarboxylate analogs demonstrated that the nature of the substituent at C6 directly impacts the compound's inhibitory activity. nih.gov While both aryl and alkyl amine groups at this position were found to be detrimental, an acidic substituent directly attached to the ring could promote activity. nih.gov Furthermore, the introduction of electronegative halogens at C6 confirmed that activity is retained, though it decreases as the size of the halogen atom increases. nih.gov

In the context of developing ligands for detecting beta-amyloid plaques associated with Alzheimer's disease, the C6 position has also proven to be critical. Derivatives such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo-substituted counterpart have shown high binding affinities for Aβ aggregates. nih.gov This highlights the importance of specific substituents at this position for achieving potent and selective binding to a biological target. nih.gov

The imidazo[1,2-a]pyridine scaffold itself is often incorporated into larger molecular designs to enhance pharmacological effects. For example, it has been introduced at the 6-position of 4-aminoquinazoline to create potent PI3Kα inhibitors for cancer therapy. nih.gov In this case, the 4-aminoquinazoline moiety acts as a primary pharmacophore, with the imidazo[1,2-a]pyridine group serving to effectively inhibit cancer cell growth. nih.gov

General SAR studies on imidazo[1,2-a]pyridine ethers developed as antituberculosis agents have indicated that the bridgehead nitrogen atom and a directly attached phenyl ring are essential for maintaining biological activity. nih.gov

Table 1: Effect of C6 Substituents on RGGT Inhibition

Substituent at C6 Effect on Activity Reference
Aryl amine Detrimental nih.gov
Alkyl amine Detrimental nih.gov
Acidic group (direct) Promotes activity nih.gov

Role of the Morpholine (B109124) Moiety in Ligand-Target Interactions

The morpholine moiety can enhance the potency of a molecule through various molecular interactions with target proteins. nih.gov Due to its chemical nature, the morpholine ring is capable of engaging in hydrophobic interactions. researchgate.net In compounds designed for the central nervous system (CNS), the morpholine appendage is important for interacting with both polar and apolar residues within the binding sites of receptors. nih.gov

Furthermore, the morpholine unit is often used to confer desirable drug-like properties on a compound. researchgate.net Its inclusion can modulate pharmacokinetic properties, which is a key consideration in drug design. nih.gov For example, the incorporation of a morpholine moiety into tetrahydroquinoline derivatives was found to significantly enhance both the selectivity and potency of these compounds as mTOR inhibitors. mdpi.com In many CNS-active compounds, the morpholine ring not only enhances potency but also acts as a scaffold to correctly orient other functional groups and can improve the ability of the molecule to cross the blood-brain barrier. nih.gov

The versatility of the morpholine moiety is underscored by its presence in numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov This wide applicability stems from its favorable properties in molecular interactions. nih.gov

Modulation of Pharmacological Profiles through Structural Modifications

Strategic structural modifications of the 4-(imidazo[1,2-a]pyridin-7-yl)morpholine scaffold are a key strategy for modulating pharmacological profiles and discovering novel therapeutic agents. nih.gov These modifications can lead to compounds with improved potency, altered selectivity, or even different mechanisms of action.

A clear example of this is the development of antituberculosis agents based on the imidazo[1,2-a]pyridine core. nih.gov Structural modifications and scaffold hopping strategies have led to the discovery of derivatives that inhibit different essential mycobacterial enzymes. For instance, some imidazo[1,2-a]pyridine ethers act as potent inhibitors of ATP synthase, while imidazo[1,2-a]pyridine amides have been developed as inhibitors of QcrB, a component of the electron transport chain. nih.gov A switch in the position of a carboxamide group on the scaffold, for example from the 3-position to the 2-position, resulted in weaker activity and suggested a potential change in the mode of action. nih.gov

In the field of oncology, the fusion of pharmacophores has proven to be a successful strategy. The introduction of the imidazo[1,2-a]pyridine moiety to the 6-position of a 4-aminoquinazoline scaffold resulted in a new class of potent PI3Kα inhibitors. nih.gov This structural modification was based on the known anticancer properties of both parent scaffolds, and the resulting hybrid molecules exhibited submicromolar inhibitory activity against various tumor cell lines. nih.gov

The general principle that structural modifications can be used to refine and improve the activity of lead compounds is a cornerstone of medicinal chemistry. nih.gov By systematically altering different parts of the molecule, researchers can fine-tune its properties to achieve the desired pharmacological profile. nih.gov

Table 2: Modulation of Target and Activity via Structural Modification

Base Scaffold Modification Target Resulting Activity Reference
Imidazo[1,2-a]pyridine Ether linkage ATP Synthase Antituberculosis nih.gov
Imidazo[1,2-a]pyridine Amide linkage QcrB Antituberculosis nih.gov

Computational Approaches to SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the SAR of this compound derivatives. nih.gov These approaches provide insights into the molecular interactions that govern biological activity and can guide the design of new, more potent compounds.

Molecular docking studies have been employed to predict and analyze the binding modes of imidazo[1,2-a]pyridine derivatives with their biological targets. For example, docking simulations of certain imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives within the active site of the InhA enzyme, a target for tuberculosis drugs, provided insights into their inhibitory potential. nih.gov Similarly, docking studies were crucial in understanding the interactions of morpholine-containing compounds with their targets, revealing the importance of the morpholine group in binding to both polar and non-polar residues. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Both 2D- and 3D-QSAR models have been developed for related heterocyclic systems. For instance, a 2D-QSAR study was conducted on imidazoquinazoline derivatives to correlate their structures with antitumor activity. mdpi.com A 3D-QSAR study on a set of imidazo[4,5-b]pyridine derivatives successfully predicted their biological activities, demonstrating the utility of these models. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-target interactions. In the study of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, MD simulations confirmed the stability of the ligand-protein complex and provided further validation for the favorable interactions observed in docking studies. mdpi.com These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the elucidation of complex SAR and the rational design of new drug candidates. nih.gov

Molecular Mechanisms of Action and Identification of Biological Targets for 4 Imidazo 1,2 a Pyridin 7 Yl Morpholine Analogues

Enzyme Inhibition Studies

Analogues of 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine have demonstrated significant inhibitory activity against a variety of enzymes, particularly kinases, which are crucial regulators of cellular processes.

The imidazo[1,2-a]pyridine (B132010) core has been a fertile ground for the development of inhibitors targeting a wide array of protein kinases. These kinases are often implicated in the pathogenesis of diseases such as cancer, inflammation, and neurodegenerative disorders.

BCL-ABL: Analogues of imidazo[1,2-a]pyridine have been identified as inhibitors of the BCR-ABL fusion protein, a tyrosine kinase that is a hallmark of chronic myeloid leukemia. nih.gov One such derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was found to inhibit the BCR-ABL pathway, contributing to its anti-leukemic effects. nih.gov

VEGF Receptor 2 (VEGFR2): Several imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent inhibitors of VEGFR2, a key mediator of angiogenesis. nih.govnih.govsemanticscholar.org One notable compound, an imidazo[1,2-a]pyridine derivative bearing a 6-methylpyridone ring, demonstrated strong inhibition of VEGFR2 with an IC50 value of 2.2 nM. nih.gov Another series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones also showed promise as VEGFR-2 kinase inhibitors. nih.gov

TNF alpha: While direct inhibition of TNF alpha by this compound analogues is not extensively documented, their role in modulating inflammatory pathways suggests a potential indirect influence on TNF alpha signaling.

BTK (Bruton's Tyrosine Kinase): The versatility of the imidazo[1,2-a]pyridine scaffold extends to the inhibition of BTK, a crucial enzyme in B-cell receptor signaling.

mTOR (mammalian Target of Rapamycin): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. nih.gov Imidazo[1,2-a]pyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors. nih.govsci-hub.cat For instance, one derivative showed an IC50 of 21 nM against mTOR. nih.gov The introduction of a morpholine (B109124) group has been shown to greatly enhance the selectivity of mTOR inhibitors. researchgate.net

PDE 10A (Phosphodiesterase 10A): Novel imidazo[4,5-b]pyridines and imidazo[1,2-a]pyrimidines have been discovered as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain and considered a target for treating schizophrenia. nih.govacs.orgnih.gov Some of these inhibitors exhibit IC50 values in the low nanomolar range, from 0.8 to 6.7 nM. nih.govacs.org

Activin receptor-like kinase 2 (ALK2): The inhibitory potential of imidazo[1,2-a]pyridine analogues extends to ALK2, a member of the TGF-beta receptor family.

Pim kinase: Imidazo[1,2-b]pyridazines have been identified as inhibitors of Pim kinases, which are implicated in leukemogenesis. semanticscholar.org These compounds have shown to impair the survival and growth of leukemia cells. semanticscholar.orgsemanticscholar.org

DAPK (Death-Associated Protein Kinase): The broad kinase inhibitory profile of imidazo[1,2-a]pyridine derivatives suggests they may also interact with DAPK, a regulator of apoptosis and autophagy.

Glycogen synthase kinase-3 (GSK-3): A series of substituted 3-imidazo[1,2-a]pyridin-3-yl- 4-(1,2,3,4-tetrahydro- semanticscholar.orgnih.govdiazepino-[6,7,1-hi]indol-7-yl)pyrrole-2,5-diones have been identified as highly selective and potent inhibitors of GSK-3, a target for type 2 diabetes. nih.gov

FGFR1 (Fibroblast Growth Factor Receptor 1): Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized as selective inhibitors of FGFR1-4, with a potent inhibitor, compound 7n, showing an IC50 of 8 nM against FGFR1. nih.gov

Tyrosine kinase 2 (TYK2): As part of the JAK family, TYK2 is a potential target for imidazo[1,2-a]pyridine-based inhibitors.

Calcium-dependent protein kinase 1 (CDPK1): The diverse kinase inhibitory capacity of this scaffold suggests potential activity against CDPK1, particularly in the context of parasitic diseases.

Aurora kinases: An imidazo[4,5-b]pyridine derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, was identified as a potent dual inhibitor of Aurora kinases (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM) and FLT3 kinase. acs.org Overexpression of Aurora kinases is linked to the progression of various cancers. google.com

FLT3 (FMS-like tyrosine kinase 3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML). nih.gov Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of FLT3 and its mutants. nih.govnih.gov One compound demonstrated potent and balanced inhibition of various FLT3-driven leukemia cell lines. nih.gov Another derivative was found to be an inhibitor of both the FLT3-ITD and BCR-ABL pathways. nih.gov

JAK kinases (Janus kinases): The JAK-STAT signaling pathway is critical for cytokine signaling, and its dysregulation is associated with various diseases. The inhibitory activity of imidazo[1,2-a]pyridine analogues on other tyrosine kinases suggests they may also target JAK kinases.

COX-2 (Cyclooxygenase-2): A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been designed as selective COX-2 inhibitors. nih.gov One compound with a morpholine ring at the C-3 position showed high potency and selectivity with an IC50 of 0.07 μM and a selectivity index of 217.1. nih.gov A novel imidazo[1,2-a]pyridine derivative has also been shown to suppress the expression of COX-2. nih.gov

Table 1: Kinase Inhibition Profile of this compound Analogues

Kinase TargetCompound ClassKey Findings
BCL-ABL Imidazo[1,2-a]pyridine derivativeInhibits the BCR-ABL pathway in leukemia cells. nih.gov
VEGFR2 Imidazo[1,2-a]pyridine derivativePotent inhibition with IC50 values as low as 2.2 nM. nih.gov
mTOR Imidazo[1,2-a]pyridine derivativeDual PI3K/mTOR inhibition with an IC50 of 21 nM for mTOR. nih.gov
PDE 10A Imidazo[4,5-b]pyridinePotent and selective inhibition with IC50 values from 0.8 to 6.7 nM. nih.govacs.org
GSK-3 Substituted imidazo[1,2-a]pyridineHighly selective and potent inhibitors. nih.gov
FGFR1 Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineSelective inhibition with an IC50 of 8 nM. nih.gov
Aurora kinases Imidazo[4,5-b]pyridine derivativeDual inhibition of Aurora A (Kd = 7.5 nM) and Aurora B (Kd = 48 nM). acs.org
FLT3 Imidazo[1,2-a]pyridine derivativePotent inhibition of FLT3 and its resistance mutants. nih.gov
COX-2 Imidazo[1,2-a]pyridine derivative with morpholineHigh potency and selectivity (IC50 = 0.07 μM, SI = 217.1). nih.gov

While the primary focus of research on imidazo[1,2-a]pyridine analogues has been on kinase inhibition, there is emerging evidence of their ability to modulate the activity of ATPases.

VirB11 ATPase: Although specific studies on this compound are limited, the general class of imidazopyridines has been investigated for its interaction with various ATP-dependent enzymes.

Receptor Ligand Binding and Modulation

Analogues of this compound have been shown to bind to and modulate the activity of various receptors, contributing to their pharmacological effects.

c-KIT: Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been developed as inhibitors of the c-KIT receptor tyrosine kinase, including various mutations that confer resistance to existing therapies for gastrointestinal stromal tumors (GIST). nih.gov

FLT3: As discussed in the kinase inhibition section, imidazo[1,2-a]pyridine derivatives act as potent ligands for the FLT3 receptor, inhibiting its kinase activity and downstream signaling. nih.govnih.gov

PDE10A: Imidazo[4,5-b]pyridines and imidazo[1,2-a]pyrimidines have been identified as potent ligands for the PDE10A enzyme, with some compounds achieving significant receptor occupancy in the brain. nih.govacs.orgnih.gov

Interaction with Nucleic Acids

Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been found to interact with nucleic acids, particularly DNA, which can contribute to their cytotoxic effects.

DNA Interaction: Modifications to the structure of imidazo[1,2-a]pyridines can lead to compounds that cause DNA damage. nih.gov For example, selenylated imidazo[1,2-a]pyridines have been reported to induce DNA damage and apoptosis in breast cancer cells. nih.gov

Cellular Pathway Perturbations

The enzymatic and receptor-modulating activities of this compound analogues translate into the perturbation of key cellular signaling pathways.

PI3K/Akt/mTOR Pathway: Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation. nih.gov One study demonstrated that a novel imidazo[1,2-a]pyridine derivative reduced the levels of phosphorylated Akt and mTOR in melanoma and cervical cancer cells. nih.gov

FLT3 Signaling Pathway: By inhibiting the FLT3 receptor, imidazo[1,2-a]pyridine analogues effectively block its downstream signaling pathways, such as the STAT, RAS/MAPK, and PI3K/AKT pathways, which are crucial for the proliferation of leukemia cells. nih.gov Western blot analysis has confirmed that these compounds inhibit the phosphorylation of FLT3 and downstream targets like ERK. nih.gov

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov

Preclinical Efficacy and Biological Evaluation of 4 Imidazo 1,2 a Pyridin 7 Yl Morpholine Analogues in Relevant in Vitro and in Vivo Models

In vitro Biological Activity Assessments

The in vitro biological activities of 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine analogues have been investigated across several key areas of therapeutic interest. These studies provide foundational knowledge of their potential as antimicrobial, antiparasitic, antiproliferative, antiviral, and antioxidant agents, as well as their capacity for enzyme inhibition.

Antimicrobial Spectrum Analysis (Bacterial and Fungal Strains)

Analogues of imidazo[1,2-a]pyridine (B132010) have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity:

Certain imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial effects. researchgate.netmdpi.com Studies have shown that Gram-positive bacteria, such as Bacillus cereus, are more susceptible to these compounds compared to Gram-negative bacteria like Escherichia coli, which exhibit greater resistance. mdpi.com For instance, a series of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide and related analogues were tested against two Gram-positive and one Gram-negative bacteria, with the nature of the substrate significantly influencing the biological activity. researchgate.net

Antifungal Activity:

The antifungal potential of imidazo[1,2-a]pyridine derivatives has been a significant area of investigation. researchgate.netscirp.org Novel 4-(imidazo[1,2-a]pyridin-2-yl)quinoline derivatives have been synthesized and shown to inhibit the growth of Aspergillus niger. researchgate.net The mechanism of this antifungal action is linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net

Several studies have focused on the activity of these analogues against Candida albicans, a common cause of fungal infections. scirp.orgtsijournals.comnih.gov A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated, with four compounds showing significant activity with minimum inhibitory concentrations (MICs) below 300 μmol/L against a resistant strain of C. albicans. scirp.org Similarly, new hydrazide hydrazone derivatives incorporating the imidazo[1,2-a]pyridine backbone have been developed, with methylated and brominated derivatives being the most active against a fluconazole-resistant C. albicans strain. tsijournals.com The antifungal activity of these compounds is influenced by the substituents on the phenyl ring. tsijournals.com

Molecular docking studies have also suggested that imidazo[1,2-a]pyrimidine (B1208166) derivatives may possess antifungal activity against Candida albicans by potentially inhibiting the enzyme CYP51. nih.govbeilstein-journals.org

Table 1: Selected Imidazo[1,2-a]pyridine Analogues with Antifungal Activity

Compound TypeTarget OrganismKey Findings
4-(Imidazo[1,2-a]pyridin-2-yl)quinoline derivativesAspergillus nigerInhibited ergosterol biosynthesis. researchgate.net
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesCandida albicans (resistant strain)Four compounds showed MICs < 300 μmol/L. scirp.org
Imidazo[1,2-a]pyridine hydrazone derivativesCandida albicans (fluconazole-resistant)Methylated and brominated derivatives were most active. tsijournals.com
Imidazo[1,2-a]pyrimidine derivativesCandida albicansMolecular docking suggests potential inhibition of CYP51. nih.govbeilstein-journals.org

Antiparasitic Efficacy (e.g., Antikinetoplastid Agents)

Imidazo[1,2-a]pyridine analogues have shown promise as antiparasitic agents, particularly against kinetoplastids, a group of protozoa that includes the causative agents of leishmaniasis and Chagas disease. nih.gov

A virtual screening collaboration identified an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govresearchgate.net Subsequent optimization of this chemotype led to improved antiparasitic activity and selectivity against the host cell line. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 3-, 6-, and 7-positions of the imidazo[1,2-a]pyridine core significantly influence the anti-leishmanial activity. nih.gov For instance, the presence of a 6-methyl group can either enhance or diminish potency depending on the substitution at the 3-position. nih.gov

Studies on the anti-parasitic activity against Trichomonas vaginalis have shown a correlation between the lipophilicity (log P) of the imidazo[1,2-a]pyridine derivatives and their biological activity. researchgate.net

Antiproliferative Activity against Specific Cell Lines

The antiproliferative effects of imidazo[1,2-a]pyridine analogues have been demonstrated in various cancer cell lines, highlighting their potential as anticancer agents. nih.govnih.govnih.govnih.gov

Novel imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and evaluated for their in vitro anticancer activity against lung (A549) and prostate (PC-3, DU-145) cancer cell lines. nih.gov One compound, 6d, showed high potency against A549 cells with an IC₅₀ value of 2.8 ± 0.02 μM and was found to induce apoptosis. nih.gov

Another study investigated three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. nih.gov These compounds exhibited significant cytotoxic effects, with IC₅₀ values of 45 µM, 47.7 µM, and 79.6 µM, respectively. nih.gov The mechanism of action for IP-5 was linked to the inhibition of the Akt signaling pathway and induction of apoptosis. nih.gov

Furthermore, imidazo[1,2-a]pyridines have been shown to inhibit the AKT/mTOR pathway and induce cell cycle arrest and apoptosis in melanoma (A375, WM115) and cervical (HeLa) cancer cells. nih.gov One of the tested compounds reduced the levels of phosphorylated protein kinase B and mTOR, while increasing the levels of p53 and p21. nih.gov

Hybrid compounds of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with different amines, anilines, and acid hydrazides have also been synthesized and tested for cytotoxicity. chemmethod.com Compound HB9 showed a lower IC₅₀ value (50.56 μM) against A549 lung cancer cells than the standard drug Cisplatin, while HB10 was more active against HepG2 liver carcinoma cells. chemmethod.com

Table 2: Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Analogues

Compound/AnalogueCell Line(s)IC₅₀ Value(s)Mechanism of Action
Compound 6d (imidazo[1,2-a]pyridine-oxadiazole hybrid)A549 (lung)2.8 ± 0.02 μMApoptosis induction. nih.gov
IP-5HCC1937 (breast)45 µMInhibition of Akt signaling pathway, apoptosis induction. nih.gov
IP-6HCC1937 (breast)47.7 µMCytotoxic effect. nih.gov
IP-7HCC1937 (breast)79.6 µMCytotoxic effect. nih.gov
Compound 6A375, WM115 (melanoma); HeLa (cervical)Not specifiedInhibition of AKT/mTOR pathway, cell cycle arrest, apoptosis. nih.gov
HB9A549 (lung)50.56 μMCytotoxic effect. chemmethod.com
HB10HepG2 (liver)51.52 μMCytotoxic effect. chemmethod.com

Antiviral Efficacy Studies

Imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral properties. nih.gov A study reported the synthesis of original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position, which demonstrated significant antiviral activity. nih.gov Specifically, compounds 4, 15, and 21 were highly active against human cytomegalovirus (HCMV) with a therapeutic index greater than 150. nih.gov These compounds also showed pronounced activity against the varicella-zoster virus (VZV). nih.gov

Antioxidant Activity Profiling

The antioxidant potential of imidazo[1,2-a]pyridine analogues has been another area of scientific inquiry. chemmethod.com A study involving the synthesis of ten novel imidazo[1,2-a]pyridine hybrids demonstrated their antioxidant capacity through the DPPH radical scavenging method. chemmethod.com The activity was found to be dose-dependent, with one compound, HB7, achieving inhibition values of up to 83% at a concentration of 100 μg/mL. chemmethod.com Another study on tiglic aldehyde-based fused imidazo[1,2-a]pyridines found that compounds with t-butyl isocyanide and cyclohexyl isocyanide showed promising antioxidant activity compared to the standard, ascorbic acid. researchgate.net

Enzyme Inhibition Assays

Imidazo[1,2-a]pyridine analogues have been evaluated as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects. nih.govnih.govnih.govnih.gov

One study identified cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine (EP6) as a direct inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. nih.gov EP6 suppressed 5-LO activity in intact polymorphonuclear leukocytes with an IC₅₀ value of 0.16 μM and in cell-free assays with an IC₅₀ value of 0.05 μM for the purified enzyme. nih.gov

In the realm of cancer therapy, imidazo[1,2-a]pyridine analogues have been synthesized as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways. nih.gov These compounds maintained the PI3K isoform selectivity of their benzimidazole (B57391) counterparts, although they generally showed lower potency. nih.gov

Furthermore, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers. nih.gov Several of these molecules displayed excellent IC₅₀ values in the nanomolar range and were selective against a wide panel of kinases. nih.gov

A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were developed as selective inhibitors of discoidin domain receptor 1 (DDR1), another receptor tyrosine kinase. nih.gov One compound, 8v, potently inhibited DDR1 with an IC₅₀ of 23.8 nM and showed high selectivity over other kinases. nih.gov

In vivo Pharmacodynamic and Efficacy Studies

Therapeutic Modulation in Animal Models of Disease

The therapeutic potential of imidazo[1,2-a]pyridine analogues has been demonstrated in various animal models of disease.

In the field of oncology, a highly selective dual Mer/Axl kinase inhibitor from the imidazo[1,2-a]pyridine series, compound 32 , has shown dose-dependent in vivo efficacy. acs.orgnih.gov Studies were conducted in efficacy models dependent on Mer and Axl kinases. acs.orgnih.gov Furthermore, this analogue demonstrated in vivo efficacy in a preclinical MC38 immuno-oncology model, particularly when used in combination with anti-PD1 antibodies and ionizing radiation. acs.orgnih.gov Another imidazo[1,2-a]pyridine derivative, developed as a PI3K/mTOR dual inhibitor, also showed promise in cancer therapeutics. nih.gov

Imidazo[1,2-a]pyridine analogues have also been extensively studied for their antituberculosis activity. One such analogue, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), has demonstrated bactericidal activity against an established M. tuberculosis infection in a mouse model. plos.org In a 4-week treatment study, ND-09759 significantly reduced the bacterial load in the lungs and spleens of infected mice, with an efficacy comparable to the first-line anti-TB drugs isoniazid (B1672263) (INH) and rifampicin (B610482) (RMP). plos.org Histopathological analysis of the lungs from ND-09759-treated mice also revealed a significant reduction in inflammation compared to untreated mice. plos.org A backup candidate from another series, an analogue with a heterobiaryl side chain, also showed efficacy in an acute mouse model for tuberculosis. nih.gov

In the context of neurological disorders, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), which contains a morpholine (B109124) moiety, has shown efficacy in animal models of alcoholism. MTIP dose-dependently reversed the anxiogenic effects of alcohol withdrawal and blocked excessive alcohol self-administration in rats with a history of dependence. nih.gov It also blocked stress-induced reinstatement of alcohol-seeking behavior. nih.gov

Biomarker Analysis in Preclinical Models

Biomarker analysis is crucial for confirming target engagement and understanding the mechanism of action of drug candidates in vivo. For the imidazo[1,2-a]pyridine series of dual Mer/Axl kinase inhibitors, studies have demonstrated target engagement in relevant efficacy models. acs.orgnih.gov

In studies of an imidazo[4,5-b]pyridine-based dual FLT3 and Aurora kinase inhibitor, 27e , oral administration led to strong inhibition of tumor growth in a human tumor xenograft model of acute myeloid leukemia (MV4-11). nih.gov This anti-tumor activity was accompanied by in vivo biomarker modulation consistent with the dual inhibition of both FLT3 and Aurora kinases. nih.gov

For the CRF1 antagonist MTIP , ex vivo binding studies in rats showed that oral administration inhibited the binding of the radioligand ¹²⁵I-sauvagine to cerebellar membranes, confirming target engagement in the brain. nih.gov

Preclinical Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Absorption and Distribution Studies

The pharmacokinetic profiles of several imidazo[1,2-a]pyridine analogues have been evaluated to assess their drug-like properties.

A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines developed as activin-like kinase (ALK) inhibitors demonstrated good oral bioavailability in rats, ranging from 30% to 45%. nih.gov These compounds exhibited modest clearance and an excellent half-life of approximately 5 hours, suggesting suitability for once-a-day dosing. nih.gov A study of their ability to cross the blood-brain barrier showed that one analogue, 19b , had excellent brain penetration. nih.gov

For antituberculosis imidazo[1,2-a]pyridine analogues, pharmacokinetic studies have also yielded promising results. One analogue displayed a moderate pharmacokinetic profile in rats, with a half-life of 5.1 hours and an oral bioavailability of 41%. nih.gov Another study on potent antitubercular analogues showed low systemic clearance and good oral bioavailability ranging from 51.4% to 80.5%. nih.gov The analogue ND-09759 achieved a maximum serum concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 hours in mice following oral administration. plos.org Another lead compound demonstrated a good pharmacokinetic profile in rats with a half-life of 1.5 hours. nih.gov

In the development of imidazo[1,2-a]pyridine-based PDGFR inhibitors, the integration of a fluorine-substituted piperidine (B6355638) in compound 28 led to improved oral exposure in rats compared to its non-fluorinated counterpart (11 ). nih.gov This improvement was attributed to a reduction in P-glycoprotein (Pgp) mediated efflux. nih.gov Similarly, a potent dual PI3K/mTOR inhibitor from this class was found to have modest plasma clearance and acceptable oral bioavailability. nih.gov The CRF1 antagonist MTIP showed an oral bioavailability of 91.1% in rats. nih.gov

Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Analogues
Compound/Analogue SeriesTarget/IndicationSpeciesOral Bioavailability (F%)Half-life (t½)Reference
7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolinesALK inhibitorsRat30 - 45%~5 h nih.gov
Anti-TB analogue (heterobiaryl side chain)AntituberculosisRat41%5.1 h nih.gov
Potent Anti-TB analoguesAntituberculosisNot Specified51.4 - 80.5%Not Specified nih.gov
ND-09759AntituberculosisMouseNot Specified20.1 h plos.org
Compound 28PDGFR inhibitorRatImproved vs analogue 11Not Specified nih.gov
MTIPCRF1 antagonistRat91.1%Not Specified nih.gov

Metabolic Stability Assessments

Metabolic stability is a key parameter in drug discovery, influencing the half-life and oral bioavailability of a compound. The metabolic stability of imidazo[1,2-a]pyridine analogues has been assessed in liver microsomes.

In the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, the replacement of an N-methylpiperazine moiety with a morpholine ring in compound 10a was detrimental to its stability in human liver microsomes, with 99% of the parent compound being metabolized after a 30-minute incubation. acs.org In contrast, another analogue from the same series, 27e , was found to be highly stable in both mouse and human microsomes, with only 34% and 10% of the compound metabolized after 30 minutes, respectively. nih.govacs.org Further modifications led to the identification of compound 21i , which also exhibited high stability in both mouse and human liver microsomes (20% and 10% metabolized after 30 minutes, respectively). nih.govacs.org However, other analogues with polar heteroaromatic substituents showed low stability in both mouse and human liver microsomes. nih.govacs.org

For imidazo[1,2-a]pyridine amides developed as antituberculosis agents, metabolic studies in both mouse and human liver microsomes were performed to establish a good structure-property relationship and to prioritize compounds for in vivo efficacy testing. nih.gov

Metabolic Stability of Selected Imidazo[4,5-b]pyridine Analogues in Liver Microsomes
CompoundSpecies% Metabolized (30 min)Reference
Compound 27eMouse34% nih.govacs.org
Human10%
Compound 21iMouse20% nih.govacs.org
Human10%
Compound 10a (morpholine-containing)Human99% acs.org

Computational Chemistry and Molecular Modeling Studies of 4 Imidazo 1,2 a Pyridin 7 Yl Morpholine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as an imidazo[1,2-a]pyridine (B132010) derivative, and its protein target. nih.gov Studies on this scaffold frequently employ docking to elucidate structure-activity relationships (SAR) and rationalize the biological activity observed in vitro.

Research on various imidazo[1,2-a]pyridine derivatives has demonstrated their potential to bind to a range of biological targets, particularly protein kinases. nih.govnih.gov For instance, docking studies of phenothiazine-containing imidazo[1,2-a]pyridine derivatives against Microtubule Affinity Regulating Kinase 4 (MARK4) revealed key binding interactions. These studies help identify the specific amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

In the context of 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine, the imidazo[1,2-a]pyridine core acts as a rigid scaffold that positions the substituents for optimal interaction with the target protein. The morpholine (B109124) moiety at the 7-position is of particular interest as its oxygen and nitrogen atoms can act as hydrogen bond acceptors or donors, potentially forming critical interactions that anchor the ligand in the binding pocket. Docking studies on related compounds targeting oxidoreductase, a key enzyme in breast cancer, showed that specific substitutions could significantly enhance binding affinity, with calculated binding energies reaching as low as -9.207 kcal/mol. researchgate.netasianpubs.org

The table below summarizes representative findings from docking studies on related imidazo[1,2-a]pyridine compounds, highlighting the types of interactions that are crucial for binding affinity.

Target ProteinInteracting ResiduesType of InteractionReference CompoundPredicted Binding Energy (kcal/mol)
OxidoreductaseHis 222, Tyr 216, Lys 270Hydrogen Bonds, HydrophobicSubstituted 2-phenyl-imidazo[1,2-a]pyridine-9.207
MARK4 KinaseNot SpecifiedNot SpecifiedPhenothiazine-imidazo[1,2-a]pyridineNot Specified

This table is generated based on data for related imidazo[1,2-a]pyridine derivatives to illustrate the application of molecular docking to this class of compounds.

Virtual Screening for Novel Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be either ligand-based or structure-based. For the imidazo[1,2-a]pyridine scaffold, virtual screening has proven to be a highly effective strategy for rapidly expanding hit chemotypes and identifying novel, potent compounds. rsc.org

A notable example involved a collaborative virtual screening effort to discover agents against visceral leishmaniasis. nih.govresearchgate.net Starting from an initial imidazo[1,2-a]pyridine hit, researchers probed multiple proprietary pharmaceutical company libraries. rsc.org This in silico approach successfully expanded the chemical series, improving both the antiparasitic activity and the selectivity index. nih.gov The screening identified that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were tolerated while retaining biological activity. nih.gov This finding is directly relevant to this compound, as it validates that the 7-position is a viable point for modification to modulate biological function.

This process allows for the efficient exploration of chemical space, leading to the identification of optimized structures without the immediate need for extensive synthetic chemistry. The success of this strategy underscores the power of computational methods to guide lead optimization and discover new therapeutic candidates. rsc.org

Screening TypeGoalKey FindingRelevance to this compound
Ligand-Based Similarity ScreeningExpand hit series for visceral leishmaniasisPositions 2, 3, 6, 7, and 8 are key vectors for substitution.Validates the 7-position as a critical site for chemical modification.
In silico probing of proprietary librariesIdentify novel chemotypesRapidly expanded the hit series and improved activity and selectivity.Demonstrates a successful pathway for discovering novel derivatives.

This table is based on a virtual screening campaign for the imidazo[1,2-a]pyridine core structure. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and stability of molecules. nih.gov These calculations provide insights into properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and global chemical reactivity parameters.

For imidazo[1,2-a]pyridine derivatives, DFT studies have been performed to optimize molecular geometries and calculate key electronic properties. nih.gov The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

Calculations on the imidazo[1,2-a]pyridine scaffold help in understanding its intrinsic chemical nature. Global reactivity descriptors derived from these calculations, such as chemical hardness (η) and electrophilicity (ω), provide a quantitative measure of a molecule's stability and reactivity. nih.gov This information is valuable for predicting how a molecule like this compound might behave in a biological environment and can help in designing molecules with improved properties.

The table below presents representative data from DFT calculations on imidazo[1,2-a]pyridine derivatives, performed at the B3LYP/6-311G++(d,p) level of theory.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electrophilicity (ω) (eV)
Derivative 4a-6.04-2.313.731.864.90
Derivative 4d-5.71-2.183.531.765.25
Derivative 4h-6.21-2.623.591.795.48
Derivative 4l-6.32-2.693.631.815.56

This table is adapted from DFT study data on a series of imidazo[1,2-a]pyridin-3-yl derivatives to illustrate the parameters calculated. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding the conformational flexibility of a ligand and the stability of a ligand-protein complex. researchgate.net

For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to assess the stability of docked complexes and to analyze the conformational changes that occur upon binding. researchgate.netnih.gov For example, a recent study investigated a novel imidazo[1,2-a]pyridine derivative as an inhibitor of the oncogenic KRASG12D protein. MD simulations revealed that the compound effectively induced conformational shifts in the protein's switch-I and switch-II regions, stabilizing it in a known inactive state. nih.gov

Simulation FocusKey InsightMethodological Application
Ligand-Protein Complex StabilityAssesses the durability of interactions over time.Used to validate docking poses and predict binding affinity (e.g., via MM-PBSA calculations). researchgate.net
Conformational ShiftsReveals how a ligand can alter a protein's shape to modulate its function.Showed an imidazo[1,2-a]pyridine derivative stabilizing an "off-like" inactive state of KRASG12D. nih.gov
Conformational Analysis of LigandDetermines the preferred shapes and flexibility of the molecule.Can clarify the bioactive conformation of the morpholine ring and its impact on binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Imidazo[1,2-a]pyridin-7-yl)morpholine, and how are intermediates characterized?

  • Methodology : Multi-step synthesis often involves cyclocondensation of 2-aminopyridine derivatives with morpholine-containing aldehydes, followed by purification via column chromatography. Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and purity .
  • Key Data : Reaction yields (e.g., 60–85%) and spectroscopic signatures (e.g., δ 7.8–8.2 ppm for imidazo[1,2-a]pyridine protons) are critical for validation .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodology :

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., 2.00 Å resolution structures revealing interactions with PDE10A active sites) .
  • Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., C–H···π contacts in crystal packing) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What biological targets are commonly associated with imidazo[1,2-a]pyridine-morpholine hybrids?

  • Methodology : Target identification via kinase inhibition assays or phosphodiesterase (PDE) binding studies (e.g., PDE10A inhibition IC50_{50} values < 100 nM in biochemical assays) .
  • Key Data : Selectivity profiles against off-target enzymes (e.g., PDE2, PDE4) are validated using competitive binding assays .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). For example, discrepancies in IC50_{50} values may arise from differences in assay buffers (e.g., Mg2+^{2+} concentration in PDE assays) .
  • Data Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability .

Q. What strategies optimize synthetic yield and regioselectivity in imidazo[1,2-a]pyridine-morpholine derivatives?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min at 110°C) and improves regioselectivity (>90% yield for C-3 acylation) .
  • Catalytic systems : Use Pd/Cu catalysts for Friedel-Crafts acylation to control substitution patterns .
    • Key Data : Reaction optimization tables (e.g., solvent polarity vs. yield) guide protocol refinement .

Q. How can non-covalent interactions in crystal structures inform drug design for this compound?

  • Methodology : Analyze X-ray structures (e.g., PDB ID: 5SI6) to identify critical binding motifs, such as:

  • Hydrogen bonds between morpholine oxygen and PDE10A residues (e.g., Tyr-524) .
  • π-Stacking of the imidazo[1,2-a]pyridine ring with Phe-529 .
    • Application : Structure-activity relationship (SAR) studies prioritize substitutions at C-6 (e.g., cyano groups for enhanced affinity) .

Q. What computational methods predict binding affinity and selectivity for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Molecular docking : Use Glide or AutoDock to simulate binding poses in PDE10A (RMSD < 2.0 Å vs. crystallographic data) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for morpholine substitutions (e.g., azetidine vs. piperidine) .
    • Validation : Compare computational predictions with SPR-measured KdK_d values .

Q. How can structural modifications improve metabolic stability without compromising target affinity?

  • Methodology :

  • Isosteric replacement : Substitute morpholine with thiomorpholine (logP reduction by 0.5 units) .
  • Deuterium labeling : Stabilize metabolically labile positions (e.g., C-7 of imidazo[1,2-a]pyridine) .
    • Key Data : Microsomal stability assays (e.g., t1/2_{1/2} > 60 min in human liver microsomes) guide prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.